4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide
Description
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 3-position, and two distinct N-substituents: a cyclopropyl group and a methyl group. This compound belongs to the sulfonamide class, which is widely studied for its applications in medicinal chemistry, agrochemicals, and materials science due to its tunable electronic and steric properties . The cyclopropyl group contributes steric bulk and conformational rigidity, which may impact binding affinity in biological systems or alter crystallization behavior .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(11)10(12)6-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEMWCZOIIJHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Fluoro-4-bromobenzene
The parent aromatic compound, 3-fluoro-4-bromobenzene, undergoes sulfonation using concentrated sulfuric acid or oleum at elevated temperatures (80–100°C). This reaction introduces a sulfonic acid group at the para position relative to the bromine atom, yielding 4-bromo-3-fluoro-1-sulfobenzoic acid. The regioselectivity is governed by the electron-withdrawing effects of the bromine and fluorine substituents, which direct electrophilic substitution to the less hindered position.
Conversion to Sulfonyl Chloride
The sulfonic acid is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane or toluene. For example, reaction with SOCl₂ at reflux (60–70°C) for 4–6 hours converts the sulfonic acid to 4-bromo-3-fluorobenzenesulfonyl chloride. The product is purified via fractional distillation or recrystallization, achieving yields of 85–92%.
The introduction of both N-cyclopropyl and N-methyl groups presents a synthetic challenge due to the steric and electronic constraints of the sulfonamide nitrogen. Two primary strategies are employed: sequential monosubstitution and direct disubstitution .
Formation of N-Methyl Sulfonamide
4-Bromo-3-fluorobenzenesulfonyl chloride is reacted with methylamine (CH₃NH₂) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the nucleophilic displacement of the chloride:
This step yields N-methyl-4-bromo-3-fluorobenzenesulfonamide with 75–80% efficiency.
N-Cyclopropylation via Mitsunobu Reaction
The secondary amine is functionalized using a Mitsunobu reaction, which enables the introduction of the cyclopropyl group under mild conditions. N-Methyl sulfonamide is treated with cyclopropanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 25°C:
Yields for this step range from 60–65%, with purification via flash chromatography (hexane/ethyl acetate).
Direct Disubstitution with N-Methylcyclopropylamine
A more efficient route involves reacting the sulfonyl chloride directly with N-methylcyclopropylamine. This primary-secondary amine is prepared via reductive amination of cyclopropylamine with formaldehyde, followed by hydrogenation over palladium on carbon. The sulfonylation proceeds in anhydrous DCM at −10°C:
\text{R-SO}2\text{Cl} + \text{H}2\text{NCH(CH}2\text{)2} \xrightarrow{\text{Et}3\text{N}} \text{R-SO}2\text{N(CH}_3\text{)(Cyclopropyl)} + \text{HCl}
This one-pot method achieves higher yields (85–90%) but requires stringent moisture control.
Alternative Pathways and Optimization
Ullmann-Type Coupling for Late-Stage Functionalization
For substrates sensitive to harsh sulfonation conditions, a palladium-catalyzed coupling strategy is employed. A brominated sulfonamide intermediate undergoes cross-coupling with cyclopropylamine using Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C:
This method mitigates over-alkylation but is limited by catalyst costs (yields: 70–75%).
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk sulfonate ester formation.
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Low temperatures (0–5°C) favor monosubstitution, while room temperature accelerates disubstitution.
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Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 10–15%.
Analytical Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or other substituents.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide or other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific kinases involved in hematologic malignancies. In vitro studies show that this compound can significantly reduce the viability of multiple myeloma cell lines when treated with varying concentrations, suggesting its potential as a therapeutic agent against such cancers .
Enzyme Inhibition:
The compound's structure allows it to interact with various enzymes, potentially serving as an enzyme inhibitor. This property is particularly useful in designing drugs aimed at modulating biological pathways relevant to disease processes, including cancer and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity. Variations in the cyclopropyl and fluorine substituents can influence the biological activity of the compound. For instance, modifications at the N-methyl group or the sulfonamide moiety can lead to enhanced potency against certain cancer cell lines or improved pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the efficacy of 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide in various contexts:
- Study on Multiple Myeloma: A significant reduction in cell viability was observed in multiple myeloma cell lines treated with this compound, indicating its potential as a candidate for further development in cancer therapy .
- Enzyme Interaction Studies: Investigations into the binding affinity of the compound with specific kinases have demonstrated its ability to inhibit these enzymes effectively, supporting its role as a therapeutic agent .
Mechanism of Action
The mechanism by which 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their normal function. The presence of the bromine, fluorine, and cyclopropyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide can be contextualized by comparing it to analogous benzenesulfonamide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The fluorine at C3 in the target compound introduces a stronger electron-withdrawing effect compared to methoxy (OCH₃) or hydrogen substituents in analogs like N-Isopropyl 4-bromo-3-methoxybenzamide . This may enhance electrophilic aromatic substitution reactivity.
Steric and Conformational Properties :
- The cyclopropyl group in the target compound imposes greater steric hindrance than the methyl or isopropyl groups in analogs (e.g., CAS 703-12-8, 1072944-42-3). This could hinder rotational freedom or influence binding to sterically sensitive targets .
- The N-methyl group in the target compound may reduce metabolic oxidation compared to bulkier N-substituents, as seen in N-isopropyl derivatives .
Biological and Physicochemical Profiles :
- The bromine atom in the target compound and its analogs (e.g., 4-Bromo-N-methylbenzenesulfonamide) may contribute to halogen bonding interactions in protein-ligand complexes, though the absence of crystallographic data limits direct validation .
- Structural similarity scores (0.75–0.80) between the target compound and analogs suggest overlapping SAR trends, but experimental data on solubility, logP, and toxicity remain sparse .
Biological Activity
4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, focusing on its interactions with specific kinases and its implications for treating hematologic malignancies.
The primary biological activity of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is linked to its role as an inhibitor of serine-threonine kinase 4 (STK4), also known as MST1. STK4 is a crucial component of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and stress responses. Inhibition of STK4 leads to the reactivation of the Hippo mediator YAP1, promoting apoptosis in cancer cells characterized by high DNA damage levels, such as those found in hematologic malignancies like multiple myeloma and leukemia .
Biological Activity and Efficacy
Research indicates that 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide exhibits significant inhibitory effects on STK4 activity. By modulating this kinase's function, the compound can influence various cellular processes, including:
- Apoptosis Induction : The compound promotes cell death in cancer cells through the activation of pro-apoptotic pathways.
- Tumor Suppression : In preclinical models, it has shown potential in inhibiting tumor growth by targeting pathways involved in cellular proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Effect |
|---|---|---|
| Kinase Inhibition | STK4 | Induces apoptosis in cancer cells |
| Tumor Growth Inhibition | Hematologic malignancies | Suppresses tumor proliferation |
| DNA Damage Response | YAP1 reactivation | Enhances apoptotic response |
Case Studies
Several studies have evaluated the efficacy of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide in preclinical settings:
-
Study on Hematologic Malignancies :
- Objective : To assess the impact on multiple myeloma cell lines.
- Findings : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, correlating with increased levels of YAP1 and subsequent apoptosis.
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications to the chemical structure of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide can significantly affect its potency and selectivity for STK4. Variations in substituents at the benzenesulfonamide moiety have been explored to enhance biological activity while maintaining favorable pharmacokinetic properties.
Table 2: SAR Insights
| Modification | Observed Activity | Comments |
|---|---|---|
| Bromine Substitution | Enhanced potency | Critical for STK4 binding |
| Cyclopropyl Group | Improved selectivity | Contributes to unique pharmacological profile |
Q & A
Q. What synthetic strategies are recommended for preparing 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, sulfonamide formation typically involves reacting a bromo-fluorobenzenesulfonyl chloride derivative with N-cyclopropyl-N-methylamine under basic conditions (e.g., K₂CO₃ in THF). Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify the absence of unreacted starting materials or byproducts like unsubstituted sulfonamides .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies substituents (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons split by bromine/fluorine). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z ~348).
- X-ray Crystallography : Resolves structural ambiguities (e.g., confirming sulfonamide conformation and stereoelectronic effects of bromine/fluorine) .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotameric equilibria or crystal packing effects. Temperature-dependent NMR or DFT calculations can clarify these discrepancies .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl and N-methyl groups influence the reactivity of this sulfonamide in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group introduces steric hindrance, limiting accessibility to the sulfonamide nitrogen in reactions like Buchwald-Hartwig amination. Electronic effects from the electron-withdrawing fluorine and bromine substituents deactivate the aromatic ring, reducing electrophilic substitution rates. To mitigate this, use Pd(OAc)₂/Xantphos catalysts in toluene at 110°C for Suzuki-Miyaura coupling with boronic acids. Monitor reaction progress via TLC (silica, UV detection) and optimize equivalents of aryl boronic acid (1.2–1.5 eq) to account for steric barriers .
Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., carbonic anhydrase isoforms, where sulfonamides are known inhibitors). Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Compare results with experimental IC₅₀ values from enzyme inhibition assays (e.g., stopped-flow CO₂ hydration assay). Discrepancies between predicted and observed activities may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. How can conflicting crystallographic data on sulfonamide derivatives guide the structural analysis of this compound?
- Methodological Answer : Contradictions in reported crystal structures (e.g., bond length variations in sulfonamide S–N bonds) highlight the need for high-resolution data collection (e.g., synchrotron X-ray sources). For 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide, collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters. Compare torsion angles (C–S–N–C) with related structures (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, where S–N–C angles average 112°) to validate geometric deviations .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for analogous bromo-fluoro-sulfonamides?
- Methodological Answer : Yield variations (e.g., 40% vs. 70% for similar compounds) often stem from differences in:
- Reaction Scale : Microwaves or flow reactors improve mixing and heat transfer in large-scale syntheses.
- Purification : Use preparative HPLC instead of column chromatography for polar byproducts.
- Moisture Sensitivity : Ensure anhydrous conditions for amine coupling steps (e.g., molecular sieves in THF).
Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) and optimize yields systematically .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
